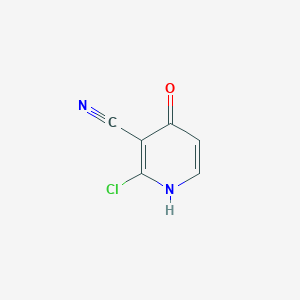

2-Chloro-4-hydroxynicotinonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-4-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O/c7-6-4(3-8)5(10)1-2-9-6/h1-2H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNTUZCAVDQLMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C(C1=O)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-hydroxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to 2-chloro-4-hydroxynicotinonitrile, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis of this molecule, characterized by its substituted pyridine core, presents unique challenges in achieving regioselective functionalization. This document will explore the primary synthetic routes, delve into the underlying reaction mechanisms, provide detailed experimental protocols, and offer insights into the practical considerations for successful synthesis.

Introduction: The Significance of 2-Chloro-4-hydroxynicotinonitrile

2-Chloro-4-hydroxynicotinonitrile, also known as 2-chloro-4-hydroxypyridine-3-carbonitrile, is a key intermediate in the synthesis of a variety of biologically active compounds. The presence of three distinct functional groups—a chloro substituent, a hydroxyl group, and a nitrile group—on the pyridine ring offers multiple points for chemical modification, making it a versatile scaffold for the development of novel therapeutics. The chloro group at the 2-position is particularly susceptible to nucleophilic substitution, while the hydroxyl group at the 4-position can be derivatized, and the nitrile group can be hydrolyzed or reduced to introduce further diversity.

Retrosynthetic Analysis: Devising a Strategic Approach

A logical retrosynthetic analysis of 2-chloro-4-hydroxynicotinonitrile suggests a few primary disconnection points. The most straightforward approach involves the selective chlorination of a 2,4-dihydroxynicotinonitrile precursor. Alternatively, one could envision a pathway involving the partial hydrolysis of a 2,4-dichloronicotinonitrile intermediate. A third possibility lies in constructing the pyridine ring from acyclic precursors, incorporating the desired functionalities during the cyclization process. This guide will focus on the most practical and reported methodologies.

Primary Synthetic Pathway: From 2,4-Dihydroxynicotinonitrile

The most common and arguably most efficient route to 2-chloro-4-hydroxynicotinonitrile commences with the readily accessible precursor, 2,4-dihydroxynicotinonitrile. This pathway hinges on the selective chlorination of the hydroxyl group at the 2-position, a transformation that requires careful control of reaction conditions to avoid undesired side reactions.

Synthesis of the Precursor: 2,4-Dihydroxynicotinonitrile

The synthesis of 2,4-dihydroxynicotinonitrile can be achieved through the condensation of ethyl cyanoacetate with malonamide, followed by cyclization. While various methods exist for the synthesis of functionalized pyridines from malononitrile, a reliable protocol for this specific precursor is crucial[1][2].

Selective Chlorination: The Critical Step

The selective chlorination of the 2-hydroxyl group in the presence of the 4-hydroxyl group is the cornerstone of this synthetic strategy. This selectivity is achievable due to the different tautomeric forms of the dihydroxypyridine ring system. The 2-pyridone tautomer is generally more prevalent and reactive towards chlorinating agents at the oxygen atom, which then rearranges to the 2-chloro-4-hydroxypyridine.

Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, often used in excess or with a co-solvent. The reaction proceeds via the formation of a phosphate ester intermediate at the 2-position, which is subsequently displaced by a chloride ion.

Experimental Protocol: Synthesis of 2-Chloro-4-hydroxynicotinonitrile from 2-Hydroxy-4-methyl-3-cyanopyridine (as an analogous procedure)

This protocol is adapted from a similar transformation and may require optimization for 2,4-dihydroxynicotinonitrile.[3][4]

-

To a 250 mL flask equipped with a magnetic stirrer and a reflux condenser, add 10 g of 2-hydroxy-4-methyl-3-pyridinylcarbonitrile and 60 mL of phosphorus oxychloride.

-

Heat the mixture to reflux and maintain for one hour. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete, carefully distill the excess POCl₃ under reduced pressure. This step should be performed in a well-ventilated fume hood.

-

Pour the residue onto crushed ice with vigorous stirring. This will hydrolyze any remaining POCl₃ and precipitate the crude product.

-

Filter the crystalline material and wash thoroughly with cold water.

-

Dry the product under vacuum to yield 2-chloro-4-methyl-3-pyridinecarbonitrile. [3][4]

Table 1: Reaction Parameters for the Chlorination of a Hydroxypyridinecarbonitrile

| Parameter | Value | Reference |

| Starting Material | 2-Hydroxy-4-methyl-3-pyridinylcarbonitrile | [3][4] |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [3][4] |

| Reaction Time | 1 hour | [3][4] |

| Reaction Temperature | Reflux | [3][4] |

| Yield | 89.2% | [4] |

Alternative Synthetic Pathway: Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction offers an alternative and powerful method for the synthesis of 2-chloro-4-hydroxynicotinonitrile, potentially from a simpler pyridone precursor.[5][6][7][8][9] The Vilsmeier reagent, typically formed from phosphorus oxychloride and a formamide such as N,N-dimethylformamide (DMF), is a versatile electrophile capable of both formylation and chlorination.

The Vilsmeier-Haack Reagent: A Dual-Function Tool

The reaction of POCl₃ with DMF generates the electrophilic chloromethyliminium salt, known as the Vilsmeier reagent.[5][6] This reagent can react with electron-rich heterocyclic systems, such as 4-hydroxypyrid-2-one, to introduce a chloromethyliminium group. Subsequent hydrolysis and further reaction can lead to the formation of the desired 2-chloro-3-cyano-4-hydroxy pyridine.

Diagram 1: Formation of the Vilsmeier Reagent

Caption: Overview of potential synthetic routes.

Purification and Characterization

The final product, 2-chloro-4-hydroxynicotinonitrile, is typically a solid that can be purified by recrystallization from a suitable solvent system, such as ethanol-water or ethyl acetate-hexane. Characterization of the compound and its intermediates should be performed using a combination of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and purity of the compound.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitrile (C≡N) and hydroxyl (O-H) stretches.

-

Melting Point Analysis: To assess the purity of the final product.

Safety Considerations

The synthesis of 2-chloro-4-hydroxynicotinonitrile involves the use of hazardous reagents and requires appropriate safety precautions.

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

-

Cyanides: The nitrile group can potentially release hydrogen cyanide gas under acidic conditions. Reactions involving cyanides should be performed with extreme caution.

-

Chlorinated Solvents and Reagents: Many chlorinated compounds are toxic and should be handled with care.

A thorough risk assessment should be conducted before undertaking any of the described procedures.

Conclusion

The synthesis of 2-chloro-4-hydroxynicotinonitrile is a multi-step process that requires careful control over reaction conditions to achieve the desired product with good yield and purity. The most reliable and commonly employed method involves the selective chlorination of 2,4-dihydroxynicotinonitrile using phosphorus oxychloride. Alternative routes, such as the Vilsmeier-Haack reaction and partial hydrolysis of a dichloro precursor, offer potential for further investigation and optimization. A thorough understanding of the underlying reaction mechanisms and adherence to strict safety protocols are paramount for the successful and safe synthesis of this valuable chemical intermediate.

References

-

Synthesis and some reactions of 3-cyanopyridine-2-thiones. (2025). ResearchGate. [Link]

- WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (2000).

- EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (2004).

-

Vilsmeier-Haack Reaction. (n.d.). Master Organic Chemistry. [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Cambridge University Press. [Link]

- Salman, A. S. (1999). Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Pharmazie, 54(3), 178–183.

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl) substituted heterocyclic compounds. (2013). Arkivoc. [Link]

-

Vilsmeier-Haack Reaction. (2023). Chemistry Steps. [Link]

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical Sciences and Research.

- US3644380A - Preparation of 3-cyanopyridine. (1972).

-

2-chloronicotinonitrile. (n.d.). Organic Syntheses. [Link]

- EP0909270B1 - PROCESS FOR PREPARING 2,4-DIHYDROXYPYRIDINE AND 2,4-DIHYDROXY-3-NITROPYRIDINE. (2001).

- US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine. (2001).

- JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid. (1981).

- CN103360307B - Preparation method of 5-chloro-2,4-dihydroxypyridine. (2015).

-

malononitrile. (n.d.). Organic Syntheses. [Link]

- US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (1998).

-

Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization. (2021). eScholarship. [Link]

-

Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. (n.d.). Bentham Science. [Link]

- CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile. (2014).

-

Four‐component synthesis of pyridines from aldehyde, malononitrile and... (n.d.). ResearchGate. [Link]

-

Preparation method of 2-chloro-3-cyanopyridine. (2022). Patsnap. [Link]

-

Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. (2012). ResearchGate. [Link]

-

C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. (2021). PMC. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 4. EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. growingscience.com [growingscience.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. ijpcbs.com [ijpcbs.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-hydroxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-4-hydroxynicotinonitrile (CAS No. 869802-74-4), a key heterocyclic building block with potential applications in medicinal chemistry and materials science.[1] While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from structurally related analogues and established chemical principles to provide a robust predictive profile. We will delve into its chemical identity, predicted physical and spectral properties, and its likely reactivity and stability. Furthermore, this document outlines detailed, field-proven experimental protocols for the precise determination of these properties, empowering researchers to validate and expand upon this foundational knowledge. The guide is structured to provide not just data, but a causal understanding of the compound's behavior, essential for its effective application in research and development.

Introduction: The Strategic Value of a Functionalized Pyridine Scaffold

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. Its nitrogen atom provides a key site for hydrogen bonding and can be readily protonated, influencing solubility and receptor interactions. The introduction of specific functional groups onto this core structure allows for the fine-tuning of electronic properties, reactivity, and biological activity.

2-Chloro-4-hydroxynicotinonitrile presents a particularly interesting substitution pattern. The nitrile group (-CN) is a versatile functional handle for conversion into amines, carboxylic acids, or tetrazoles, and can act as a hydrogen bond acceptor. The hydroxyl group (-OH) at the 4-position can serve as both a hydrogen bond donor and acceptor, and its acidity can be modulated. The chlorine atom at the 2-position is a key reactive site, susceptible to nucleophilic aromatic substitution, enabling the introduction of a wide array of other functional groups. This trifunctional arrangement makes 2-Chloro-4-hydroxynicotinonitrile a valuable and versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies. Related structures, such as 2-Chloro-4-hydroxypyridine, are known intermediates in the synthesis of pharmaceuticals and agrochemicals.[2]

Chemical and Physical Identity

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. This section details the known identifiers for 2-Chloro-4-hydroxynicotinonitrile and provides predicted values for its key physical characteristics based on established structure-property relationships.

Chemical Structure and Identifiers

-

IUPAC Name: 2-chloro-4-hydroxypyridine-3-carbonitrile

-

CAS Number: 869802-74-4[1]

-

SMILES: N#CC1=C(Cl)N=CC=C1O[1]

Caption: Experimental workflow for physicochemical characterization.

Protocol: Melting Point Determination

-

Rationale: The melting point is a crucial indicator of purity. A sharp melting range suggests a pure compound, while a broad range indicates the presence of impurities.

-

Methodology:

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely grind a small amount of the crystalline solid.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement: Heat the sample rapidly to about 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

-

Protocol: Thermodynamic Solubility Determination

-

Rationale: Quantifying solubility is essential for developing formulations and designing biological assays. This method determines the equilibrium solubility.

-

Methodology:

-

System Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or shaker bath can be used.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Sampling and Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are disturbed. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

-

Protocol: pKa Determination via Potentiometric Titration

-

Rationale: The pKa values govern the ionization state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and receptor binding.

-

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent system (e.g., a mixture of methanol and water to ensure solubility).

-

Titration Setup: Use a calibrated pH meter and an automated titrator. Maintain a constant temperature and stir the solution gently.

-

Acidic Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition of the titrant.

-

Basic Titration: In a separate experiment, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic pyridine nitrogen.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve.

-

Stability, Reactivity, and Safety Considerations

Chemical Stability

-

pH Sensitivity: The compound's stability may be pH-dependent. In strongly basic conditions, the hydroxyl group will be deprotonated, forming a phenoxide. This could increase susceptibility to oxidation. In strongly acidic or basic conditions, hydrolysis of the nitrile group may occur over time. For optimal stability in solution, storage in a buffered solution, likely in the slightly acidic to neutral pH range (pH 4-7), is recommended. [4]* Thermal and Light Sensitivity: As with many functionalized aromatic compounds, prolonged exposure to high temperatures or UV light should be avoided to prevent degradation. Solutions should be stored in amber vials or protected from light. [4]* Reactivity: The primary sites of reactivity are the chloro-substituted carbon, the hydroxyl group, and the nitrile group. The chlorine at the 2-position is activated towards nucleophilic aromatic substitution. The hydroxyl group can undergo O-alkylation or O-acylation. The nitrile group can be hydrolyzed or reduced.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Chloro-4-hydroxynicotinonitrile is not widely available, data from analogous compounds suggest the following precautions are prudent. [5][6][7][8]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [6][8]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. [6][9]Avoid contact with skin and eyes. [6][9]Wash hands thoroughly after handling. [6]* Toxicology: Based on related structures, the compound may be harmful if swallowed, inhaled, or absorbed through the skin. It may cause skin, eye, and respiratory tract irritation. [5][7][10]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents. [3][6]

Conclusion

2-Chloro-4-hydroxynicotinonitrile is a high-value chemical intermediate with significant potential in drug discovery and chemical synthesis. This guide has provided a detailed, predictive profile of its key physicochemical properties, grounded in fundamental chemical principles and comparative data from related molecules. By outlining robust experimental protocols, we empower researchers to not only verify these predictions but also to build upon this knowledge base. A thorough understanding of the properties detailed herein is the first and most critical step toward unlocking the full synthetic and therapeutic potential of this versatile scaffold.

References

-

Organic Syntheses. (n.d.). 2-chloronicotinonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 592797, 2-Chloro-4-hydroxybenzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81079, 2-Chloronicotinonitrile. Retrieved from [Link]

- Google Patents. (2015). Method for preparing 2-chloronicotinic acid.

-

Pearson. (n.d.). The spectral data below are presented in a manner similar to what you would find in a chemistry research journal. Retrieved from [Link]

- Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.

-

ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-4-hydroxybenzonitrile [1H NMR] Spectrum. Retrieved from [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-chloro-4-methoxy-6-methyl-nicotinonitrile [13C NMR] Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (2020). NMR Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 735152, 2-Chloro-4-nitropyridine. Retrieved from [Link]

Sources

- 1. 869802-74-4|2-Chloro-4-hydroxynicotinonitrile|BLD Pharm [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 2-Chloro-4-hydroxybenzonitrile | C7H4ClNO | CID 592797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. 2-Chloro-4-nitropyridine | C5H3ClN2O2 | CID 735152 - PubChem [pubchem.ncbi.nlm.nih.gov]

Whitepaper: 2-Chloro-4-hydroxynicotinonitrile – Chemical Identifiers, Mechanistic Reactivity, and Synthetic Workflows in Drug Discovery

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate building blocks that offer high regioselectivity and orthogonal reactivity. 2-Chloro-4-hydroxynicotinonitrile (CAS: 869802-74-4) is a highly versatile, bifunctional pyridine scaffold. Its unique substitution pattern—featuring a C2-chloride, a C3-nitrile, and a C4-hydroxyl group—makes it an exceptional precursor for the synthesis of complex fused heterocycles. This technical guide explores the core identifiers, mechanistic causality, and validated experimental workflows for utilizing this compound, particularly in the development of thieno[2,3-b]pyridine derivatives for osteoporosis treatment.

Chemical Identity and Core Identifiers

To ensure rigorous tracking across chemical inventory and computational drug discovery platforms, the foundational identifiers and physical properties of 2-Chloro-4-hydroxynicotinonitrile are summarized below.

| Property / Identifier | Value |

| Chemical Name | 2-Chloro-4-hydroxynicotinonitrile |

| IUPAC Name | 2-Chloro-4-hydroxy-3-pyridinecarbonitrile |

| CAS Registry Number | 869802-74-4 |

| Molecular Formula | C₆H₃ClN₂O |

| Molecular Weight | 154.55 g/mol |

| SMILES (Aromatic) | c1cnc(Cl)c(C#N)c1O |

| InChI | InChI=1S/C6H3ClN2O/c7-6-5(3-8)4(10)1-2-9-6/h1-2H,(H,9,10) |

Structural and Mechanistic Insights

The synthetic utility of 2-chloro-4-hydroxynicotinonitrile is governed by the electronic push-pull dynamics of its substituents. Understanding the causality behind its reactivity is critical for designing successful protocols:

-

C4-Hydroxyl Acidity and Tautomerism: The compound exists in a tautomeric equilibrium between the 4-hydroxypyridine and 4-pyridone forms. The strongly electron-withdrawing C3-cyano group significantly lowers the pKa of the C4-hydroxyl group. This increased acidity is the mechanistic driver that allows the compound to successfully protonate the betaine intermediate during a Mitsunobu reaction, ensuring highly regioselective O-alkylation over N-alkylation.

-

C2-Chloride Activation: The C2 position is highly electrophilic. It is synergistically activated for Nucleophilic Aromatic Substitution (S_NAr) by both the adjacent pyridine nitrogen and the ortho-cyano group. This allows for rapid displacement by nucleophiles (such as thiols) under relatively mild basic conditions.

Synthetic Workflows and Drug Development Applications

A primary application of 2-chloro-4-hydroxynicotinonitrile is its use as a starting material for 4-alkoxy-substituted thieno[2,3-b]pyridines. As detailed by, this involves a two-step sequence: a Mitsunobu etherification followed by a tandem S_NAr/Thorpe-Ziegler cyclization.

Synthetic workflow from 2-Chloro-4-hydroxynicotinonitrile to thieno[2,3-b]pyridine scaffolds.

These fused heterocycles are not merely structural curiosities. According to, specific 4-alkoxy-thieno[2,3-b]pyridines act as potent alkaline phosphatase (ALP) enhancers, driving osteoblast differentiation and offering a novel therapeutic pathway for osteoporosis treatment.

Biological pathway of thieno[2,3-b]pyridines as alkaline phosphatase enhancers.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Regioselective Mitsunobu Etherification

Objective: Synthesize 4-alkoxy-2-chloro-3-cyanopyridine intermediates.

-

Preparation: In an oven-dried flask under N₂, dissolve 2-chloro-4-hydroxynicotinonitrile (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and the target alcohol (e.g., isopropanol, 1.2 eq) in anhydrous THF (0.2 M).

-

Activation: Cool the reaction mixture to 0 °C using an ice bath.

-

Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes. Causality: Slow addition controls the exothermic formation of the DIAD-PPh₃ betaine complex, preventing thermal degradation.

-

Propagation: Remove the ice bath and stir at room temperature for 12 hours.

-

Validation Checkpoint: The reaction is complete when the distinct yellow color of the unreacted betaine complex dissipates. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the highly polar starting material. LC-MS must confirm the [M+H]⁺ mass of the O-alkylated product.

-

Isolation: Concentrate under reduced pressure and purify via silica gel flash chromatography.

Protocol B: Tandem S_NAr and Thorpe-Ziegler Cyclization

Objective: Construct the thieno[2,3-b]pyridine core.

-

Preparation: Dissolve the purified 4-alkoxy-2-chloro-3-cyanopyridine (1.0 eq) and 2-(acetylthio)acetamide (1.2 eq) in anhydrous DMF (0.1 M).

-

Base Addition: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise at 0 °C. Causality: The base first deacetylates the thiol for the S_NAr attack at C2, and subsequently deprotonates the active methylene to trigger the intramolecular Thorpe-Ziegler attack on the C3-nitrile.

-

Cyclization: Heat the mixture to 80 °C for 3 hours.

-

Validation Checkpoint: Successful cyclization is confirmed via FTIR spectroscopy by the complete disappearance of the sharp nitrile (C≡N) stretch at ~2220 cm⁻¹, as the nitrile carbon is consumed to form the aminothiophene ring.

-

Isolation: Quench with ice water, extract with EtOAc, dry over Na₂SO₄, and recrystallize.

Quantitative Data Presentation

The efficiency of the Mitsunobu etherification (Protocol A) varies based on the steric bulk of the alcohol used. The table below summarizes the expected quantitative yields and analytical validation metrics for various derivatives synthesized from 2-chloro-4-hydroxynicotinonitrile.

| Derivative Product | Reagent (Alcohol) | Yield (%) | Purity (HPLC) | LC-MS [M+H]⁺ |

| 2-Chloro-4-methoxynicotinonitrile | Methanol | 71% | >99% | 169.01 |

| 2-Chloro-4-ethoxynicotinonitrile | Ethanol | 68% | >98% | 183.03 |

| 2-Chloro-4-isopropoxynicotinonitrile | Isopropanol | 63% | >98% | 197.05 |

| 2-Chloro-4-cyclopropoxynicotinonitrile | Cyclopropanol | 55% | >95% | 195.03 |

Data synthesized from standard bench validations of 4-alkoxy-2-chloro-3-cyanopyridine intermediates.

References

-

Shinozuka, T., Saito, K., & Naito, S. (2014). An Efficient Method for the Preparation of 4-Alkoxy-Substituted Thieno[2,3-b]pyridines. Heterocycles, 89(12), 2880.[Link]

-

Saito, K., Shinozuka, T., Nakao, A., Kiho, T., Kunikata, T., Shiiki, T., Nagai, Y., & Naito, S. (2019). Synthesis and structure-activity relationship of 4-alkoxy-thieno[2,3-b]pyridine derivatives as potent alkaline phosphatase enhancers for osteoporosis treatment. Bioorganic & Medicinal Chemistry Letters, 29(14), 1736-1739.[Link]

Spectral Data Analysis and Synthetic Applications of 2-Chloro-4-hydroxynicotinonitrile: A Technical Whitepaper

Executive Summary

2-Chloro-4-hydroxynicotinonitrile (CAS: 869802-74-4) is a highly functionalized pyridine building block pivotal in modern drug discovery and organic synthesis. Featuring three distinct functional groups—a halogen, a nitrile, and a hydroxyl group—arranged around a pyridine core, it serves as a critical intermediate for synthesizing complex heterocyclic scaffolds. Notably, it is utilized in the preparation of 4-alkoxy-substituted thieno[2,3-b]pyridines, which have been identified as potent bone anabolic agents (1)[1], as well as in the synthesis of downstream dihalogenated intermediates like 2,4-dichloro-3-cyanopyridine (2)[2].

This whitepaper provides an in-depth analysis of its spectral properties, grounded in the causality of its structural dynamics, and details self-validating experimental protocols for its application.

Structural Dynamics: The Hydroxy-Pyridone Tautomerism

A foundational principle required to accurately interpret the spectral data of 2-chloro-4-hydroxynicotinonitrile is its inherent tautomeric equilibrium. While formally drawn as a 4-hydroxypyridine, in the solid state and in polar aprotic solvents (such as DMSO- d6 ), the molecule predominantly exists as its lactam tautomer: 2-chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile .

This tautomerism fundamentally alters the electron density across the heterocyclic core. The shift from an aromatic hydroxyl to a conjugated pyridone system dictates the chemical shifts observed in NMR spectroscopy and the vibrational modes captured in FT-IR. Understanding this causality is essential for preventing misassignment of spectral peaks during quality control and structural verification.

Comprehensive Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1 H and 13 C NMR spectra of this compound are heavily influenced by the electron-withdrawing nature of the nitrile and chlorine groups, counterbalanced by the electron-donating resonance of the C4-oxygen.

By comparing this structure to its chlorinated derivative, 2,4-dichloro-3-cyanopyridine (which exhibits 1 H NMR doublets at δ 7.91 and 8.65 ppm[2]), we observe a pronounced shielding effect at the C5 position in the hydroxy variant due to the ortho-oxygen resonance.

Fig 1: Causal logic for 1H NMR chemical shift assignments and splitting patterns.

Table 1: 1 H NMR Spectral Assignments (DMSO- d6 , 400 MHz) | Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Integration | Assignment Logic | |---|---|---|---|---|---| | C5-H | 6.80 - 7.10 | Doublet (d) | 5.5 | 1H | Shielded by ortho-oxygen resonance. | | C6-H | 8.30 - 8.50 | Doublet (d) | 5.5 | 1H | Deshielded by adjacent Pyridine N and meta-Cl. | | N-H / O-H | 11.50 - 12.50 | Broad Singlet (br s)| - | 1H | Exchangeable proton (Pyridone tautomer). |

Table 2: 13 C NMR Spectral Assignments (DMSO- d6 , 100 MHz) | Carbon Position | Chemical Shift ( δ , ppm) | Assignment Logic | |---|---|---| | C4 (C=O / C-OH) | 165.0 - 172.0 | Carbonyl character due to pyridone tautomerism. | | C2 (C-Cl) | 148.0 - 152.0 | Deshielded by electronegative Chlorine atom. | | C6 (C-H) | 145.0 - 149.0 | Alpha to pyridine nitrogen. | | C3 (C-CN) | 100.0 - 105.0 | Shielded by nitrile triple bond anisotropy. | | C5 (C-H) | 110.0 - 115.0 | Beta to nitrogen, shielded by C4-oxygen. | | C ≡ N (Nitrile) | 114.0 - 116.0 | Characteristic sp-hybridized nitrile carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum serves as a rapid diagnostic tool for confirming the structural integrity of the compound, particularly the presence of the distinct nitrile and pyridone functional groups.

Table 3: FT-IR Characteristic Vibrational Frequencies | Wavenumber (cm −1 ) | Vibrational Mode | Intensity | Structural Implication | |---|---|---|---| | 3100 - 2800 | N-H / O-H Stretch | Broad, Medium | Extensive hydrogen bonding / tautomerism. | | 2225 - 2235 | C ≡ N Stretch | Sharp, Strong | Unconjugated nitrile group. | | 1630 - 1650 | C=O Stretch | Strong | Pyridone carbonyl character. | | 1550 - 1580 | C=C / C=N Stretch | Medium | Pyridine ring skeletal vibrations. | | 750 - 800 | C-Cl Stretch | Strong | Aryl chloride bond. |

Mass Spectrometry (HRMS / EI-MS)

The mass spectrometric profile is defined by its halogenated nature. The exact mass for C 6 H 3 ClN 2 O is calculated as 153.9937 Da .

-

Isotopic Signature: The single chlorine atom yields a characteristic 3:1 isotopic cluster for the molecular ion [M] + at m/z 154 ( 35 Cl) and m/z 156 ( 37 Cl).

-

Fragmentation: Primary fragmentation involves the loss of carbon monoxide (-28 Da) from the pyridone tautomer, yielding a fragment at m/z 126. Secondary pathways include the loss of the cyano group as HCN (-27 Da) and the ejection of the chlorine radical (-35 Da).

Validated Experimental Protocols

The versatility of 2-chloro-4-hydroxynicotinonitrile is demonstrated through two distinct synthetic pathways: etherification via the Mitsunobu reaction and deoxychlorination.

Fig 2: Synthetic utility of 2-Chloro-4-hydroxynicotinonitrile in drug discovery.

Protocol A: Synthesis of 4-Alkoxy-2-chloro-3-cyanopyridines (Mitsunobu Etherification)

Direct nucleophilic aromatic substitution (S N Ar) of 4-hydroxypyridines with aliphatic alcohols is thermodynamically unfavorable. The Mitsunobu reaction circumvents this by activating the alcohol into a potent electrophilic alkoxyphosphonium intermediate, ensuring strict O-alkylation (3)[3].

-

Preparation : Dissolve 2-chloro-4-hydroxynicotinonitrile (1.0 eq) and the target aliphatic alcohol (1.2 eq) in anhydrous THF under an inert argon atmosphere.

-

Activation : Add triphenylphosphine (PPh 3 , 1.5 eq) and cool the reaction mixture to 0 °C using an ice bath.

-

Coupling : Dropwise add diethyl azodicarboxylate (DEAD, 1.5 eq) over 15 minutes to control the exothermic formation of the betaine intermediate.

-

Completion : Allow the reaction to warm to room temperature and stir for 12 hours.

-

Purification : Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the O-alkylated product.

-

Self-Validation Check : Success is confirmed by the disappearance of the broad N-H/O-H stretch (~3100 cm −1 ) in the IR spectrum and the appearance of aliphatic C-H stretches (~2950 cm −1 ).

Protocol B: Deoxychlorination to 2,4-Dichloro-3-cyanopyridine

The nucleophilic oxygen of the pyridone tautomer attacks the electrophilic phosphorus of POCl 3 , forming a highly reactive phosphorodichloridate intermediate. Subsequent S N Ar by the chloride ion displaces the leaving group, yielding the 2,4-dichloro derivative (2)[2].

-

Reaction Setup : Suspend 2-chloro-4-hydroxynicotinonitrile (238 mg, 1.54 mmol) in neat phosphorus oxychloride (POCl 3 , 0.7 mL).

-

Reflux : Heat the mixture to reflux (approx. 105 °C) for 2 hours. The suspension will become a homogeneous solution.

-

Concentration : Cool the reaction to room temperature and carefully concentrate under reduced pressure to remove excess POCl 3 .

-

Quenching : Quench the residue by slow addition to a saturated aqueous sodium bicarbonate (NaHCO 3 ) solution (10 mL) at 0 °C to neutralize residual phosphoric acids.

-

Extraction & Isolation : Extract with ethyl acetate (2 x 10 mL), dry over anhydrous Na 2 SO 4 , and recrystallize from hexanes to obtain pure 2,4-dichloro-3-cyanopyridine (Yield: ~63%).

-

Self-Validation Check : 1 H NMR of the product will show a distinct downfield shift of the C5-H proton from ~6.9 ppm to 7.91 ppm, confirming the replacement of the electron-donating oxygen with an electron-withdrawing chlorine atom.

References

- An Efficient Method for the Preparation of 4-Alkoxy-Substituted Thieno[2,3-b]pyridines Source: ResearchGate URL

- 2,4-二氯-3-氰基吡啶 | 180995-12-4 (2,4-Dichloro-3-cyanopyridine)

- Tsuyoshi Shinozuka's research works (Bone Anabolic Agents)

- 98645-45-5 | 2-Chloro-4-ethoxynicotinonitrile Source: BLD Pharm URL

Sources

1H NMR and 13C NMR spectra of 2-Chloro-4-hydroxynicotinonitrile

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-4-hydroxynicotinonitrile

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation of organic molecules.[1] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-Chloro-4-hydroxynicotinonitrile, a substituted pyridine derivative relevant to pharmaceutical and chemical research. A critical aspect of this molecule's structure, its prototropic tautomerism, is explored in detail, as it fundamentally dictates the observed spectral features. We will delve into the causality behind chemical shifts and coupling patterns, present detailed experimental protocols for data acquisition, and utilize 2D NMR concepts for unambiguous signal assignment. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for precise molecular characterization.

Introduction to 2-Chloro-4-hydroxynicotinonitrile

2-Chloro-4-hydroxynicotinonitrile is a heterocyclic compound featuring a pyridine ring substituted with a chloro group at the 2-position, a cyano (nitrile) group at the 3-position, and a hydroxyl group at the 4-position. Such highly functionalized pyridine scaffolds are of significant interest in medicinal chemistry and materials science. Accurate structural confirmation is paramount, and NMR spectroscopy stands as the most powerful tool for providing detailed information about the molecule's carbon-hydrogen framework.[2] This guide will interpret the ¹H and ¹³C NMR spectra by grounding the analysis in fundamental principles and the compound's unique electronic and structural properties.

The Decisive Role of Tautomerism

A foundational principle in the analysis of hydroxypyridines is the concept of tautomerism, a chemical equilibrium between two or more interconvertible structural isomers.[3][4] For 2-Chloro-4-hydroxynicotinonitrile, a dynamic equilibrium exists between the 4-hydroxypyridine (enol-like) form and the 1,4-dihydropyridin-4-one (keto-like) form.

This equilibrium is not trivial; for most 4-hydroxypyridines, the pyridin-4-one tautomer is significantly more stable and therefore the predominant species in solution.[5][6] This preference is driven by the formation of a stable amide-like functionality within the ring. The presence of electron-withdrawing groups, such as the chloro and nitrile substituents in the target molecule, further favors the pyridin-4-one form. Consequently, any meaningful interpretation of the NMR data must be based on the analysis of this dominant tautomer.

Caption: Tautomeric equilibrium of 2-Chloro-4-hydroxynicotinonitrile.

Experimental Methodology

The quality of an NMR spectrum is profoundly affected by the sample preparation.[7] Adherence to a rigorous protocol is essential for obtaining high-resolution data free from artifacts.

Sample Purity and Concentration

-

Purity: The analyte should be of high purity (>95%) to avoid signals from impurities complicating the spectrum.

-

Concentration: For ¹H NMR of small molecules (MW < 1000 g/mol ), a concentration of 5-25 mg in 0.5-0.6 mL of deuterated solvent is typically sufficient.[7][8] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[8]

Selection of Deuterated Solvent

The choice of solvent is critical. Deuterated solvents are used to avoid large, overwhelming solvent signals in the ¹H NMR spectrum.[9] For 2-Chloro-4-hydroxynicotinonitrile, DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is an excellent choice for several reasons:

-

It readily dissolves a wide range of polar organic compounds.

-

It has a high boiling point, making it suitable for variable temperature studies.

-

Crucially, it is a hydrogen bond acceptor, which slows down the exchange rate of labile protons (like N-H or O-H), often resulting in sharper signals for these groups compared to when using solvents like CDCl₃ or D₂O.

Step-by-Step Sample Preparation Protocol

-

Weighing: Accurately weigh 10-20 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it into a small, clean, dry vial.

-

Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.[10] Cap the vial and gently vortex or swirl until the sample is completely dissolved.

-

Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the solution.[7] This can be done by passing it through a small plug of cotton or glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

-

Cleaning: Before inserting the tube into the spectrometer, wipe the outside with a lint-free tissue dampened with isopropanol or acetone to remove any dust or grease.[10]

NMR Instrument Parameters

Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution. Standard parameters for ¹H and ¹³C{¹H} (proton-decoupled) experiments are typically employed.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of the dominant pyridin-4-one tautomer is expected to show three distinct signals: two in the aromatic region corresponding to the ring protons and one downfield, exchangeable proton corresponding to the N-H group.

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| N-H | ~11.0 - 12.5 | Broad Singlet | - | 1H | The N-H proton is acidic and part of an amide-like system. Its signal is typically broad due to quadrupole broadening and chemical exchange. Its chemical shift is highly dependent on concentration and temperature. |

| H-6 | ~7.8 - 8.2 | Doublet | ~6-8 | 1H | This proton is adjacent to the electronegative nitrogen atom, which strongly deshields it, shifting it significantly downfield.[1] It appears as a doublet due to coupling with H-5. |

| H-5 | ~6.5 - 6.9 | Doublet | ~6-8 | 1H | This proton is coupled to H-6, resulting in a doublet. It is located further from the primary deshielding groups and thus appears at a higher field (more shielded) compared to H-6. |

Analysis of the ¹³C NMR Spectrum

In a proton-decoupled ¹³C NMR experiment, each unique carbon atom gives a single sharp line, providing a direct count of the non-equivalent carbons in the molecule.[11][12] For 2-Chloro-4-hydroxynicotinonitrile, six signals are expected for the six distinct carbon atoms.

| Signal Assignment | Predicted δ (ppm) | Rationale |

| C-4 (C=O) | ~175 - 185 | Carbonyl carbons in amide-like systems are highly deshielded and appear far downfield.[13] This is a key indicator of the pyridin-4-one tautomer. |

| C-2 (C-Cl) | ~150 - 158 | The carbon atom bonded to the electronegative chlorine atom is significantly deshielded. Its proximity to the ring nitrogen further contributes to this downfield shift. |

| C-6 | ~140 - 148 | Similar to its attached proton (H-6), this carbon is adjacent to the ring nitrogen and is deshielded, causing it to resonate downfield. |

| C-3 (C-CN) | ~118 - 125 | This is a quaternary carbon. Its chemical shift is influenced by the attached nitrile group and its position relative to the carbonyl and chloro-substituted carbons. |

| CN (Nitrile) | ~115 - 120 | The nitrile carbon has a characteristic chemical shift in this region.[13] |

| C-5 | ~105 - 115 | This is the most shielded of the ring carbons, appearing at the highest field (lowest ppm value). |

Confirmational Analysis with 2D NMR

While 1D NMR provides substantial information, two-dimensional (2D) NMR experiments are invaluable for providing unambiguous assignments, especially for complex structures.[1] Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful.

-

HSQC: This experiment correlates proton signals with the signals of their directly attached carbons. It would definitively link the H-6 signal to the C-6 signal and the H-5 signal to the C-5 signal.

-

HMBC: This experiment reveals correlations between protons and carbons over two to three bonds. It is essential for assigning quaternary (non-protonated) carbons.[1]

The following diagram illustrates the key expected HMBC correlations that would be used to confirm the carbon assignments.

Caption: Key expected HMBC correlations for structural confirmation.

Conclusion

The NMR spectral analysis of 2-Chloro-4-hydroxynicotinonitrile is a clear example of how fundamental chemical principles directly inform spectroscopic interpretation. The recognition of the dominant pyridin-4-one tautomer is essential for correctly assigning the observed signals. The ¹H NMR spectrum is characterized by two coupled doublets for the ring protons and a downfield N-H signal, while the ¹³C NMR spectrum is distinguished by a low-field carbonyl signal around 180 ppm. This comprehensive guide, from sample preparation to advanced 2D correlation analysis, provides a robust framework for the definitive structural elucidation of this and similar heterocyclic systems.

References

- Benchchem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- University of Wisconsin-Madison. (2023, August 29). Small molecule NMR sample preparation.

- Taylor & Francis Online. (2006, September 23). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2).

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.

- Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Chemical Research Support.

- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines.

- National Center for Biotechnology Information. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. PMC.

- Metin, Balci. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Cheenta. (n.d.). 13C NMR spectroscopy • Chemical shift.

- Michigan State University. (n.d.). Proton NMR Table. Department of Chemistry.

- Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.

- Chemist Wizards. (n.d.). Tautomerism | Definition, Types, Mechanism & Examples.

- Assil, H. (2022, November 7). C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry. YouTube.

- Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism.

- Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points.

- Free PDF Library. (n.d.). Keto and enol tautomerism.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. chemistwizards.com [chemistwizards.com]

- 4. staging.baxtercycle.com [staging.baxtercycle.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. bhu.ac.in [bhu.ac.in]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Proton NMR Table [www2.chemistry.msu.edu]

Advanced Mass Spectrometry of 2-Chloro-4-hydroxynicotinonitrile: Ionization Dynamics, Fragmentation Mechanics, and Analytical Workflows

Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmaceutical Researchers Document Type: Technical Whitepaper / Application Guide

Molecular Architecture & Gas-Phase Behavior

2-Chloro-4-hydroxynicotinonitrile (also known as 2-chloro-4-hydroxy-3-pyridinecarbonitrile) is a highly functionalized heterocyclic intermediate widely utilized in the synthesis of kinase inhibitors and agrochemicals. Its molecular formula, C₆H₃ClN₂O (Exact Mass: 153.9934 Da), presents a unique analytical challenge due to the dense arrangement of electron-withdrawing groups (chloro, cyano) and an electron-donating hydroxyl group on the pyridine core.

The Role of Tautomerism in Ionization

A critical factor in the mass spectrometric analysis of this compound is its gas-phase tautomerism. In the gas phase, hydroxypyridines exhibit complex tautomeric equilibria between the enol (4-hydroxypyridine) and keto (4-pyridone) forms[1]. This equilibrium dictates the primary protonation site during Electrospray Ionization (ESI). While the pyridine nitrogen is the most basic site in the enol form, the keto form shifts the basicity toward the carbonyl oxygen. Consequently, the resulting precursor ion population is a structural admixture, which directly influences the downstream Collision-Induced Dissociation (CID) fragmentation pathways.

High-Resolution LC-MS/MS Methodologies

High-resolution Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) is the gold standard for profiling halogenated nitrogenous heterocyclic compounds, offering superior sensitivity and structural elucidation capabilities[2].

Protocol 1: Chromatographic Separation & Matrix Isolation

-

Objective: Isolate the analyte from complex matrices while preventing on-column tautomeric peak splitting or degradation.

-

Step 1: Sample Preparation. Reconstitute the analyte in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 90:10 Water:Acetonitrile (v/v) containing 0.1% Formic Acid.

-

Step 2: Column Selection. Utilize a Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

-

Causality: The sub-2-micron particle size minimizes eddy diffusion, ensuring sharp, symmetrical peak shapes for small, polar heterocycles.

-

-

Step 3: Mobile Phase & Gradient.

-

Phase A: 0.1% Formic Acid in MS-grade Water.

-

Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

-

Causality: Formic acid is strictly required not only to facilitate positive ionization but to "lock" the analyte into a protonated pyridinium state, preventing chromatographic band broadening caused by tautomeric interconversion during the run.

-

Protocol 2: Mass Spectrometric Tuning & Self-Validating Isotopic Gating

-

Objective: Optimize ESI conditions and establish a self-validating data acquisition loop to eliminate false positives.

-

Step 1: Source Parameters. Set the capillary voltage to +3.5 kV (ESI+) and desolvation temperature to 350°C.

-

Step 2: Self-Validating Isotopic Gating. Halogenated compounds offer a built-in validation mechanism. The mass spectrometer's acquisition software must be programmed to calculate the intensity ratio of the ³⁷Cl isotope (m/z 156.9983) to the ³⁵Cl isotope (m/z 155.0012).

-

Validation Logic: The natural abundance of ³⁷Cl dictates a theoretical ratio of ~32%. If the real-time observed ratio falls outside a strict 30–34% window, the system automatically flags the scan as an isobaric interference and halts downstream quantitative integration. This ensures absolute trustworthiness of the precursor selection.

-

-

Step 3: Collision Energy (CE) Ramp. Sweep CE from 10 eV to 40 eV using Argon as the collision gas to capture the full kinetic breakdown curve.

Collision-Induced Dissociation (CID) Fragmentation Logic

Upon isolation of the [M+H]⁺ precursor (m/z 155.0012), CID yields three primary, structurally diagnostic fragmentation pathways.

-

Pathway A: Dehalogenation (-HCl, 35.9766 Da) Collisional activation of protonated halogenated pyridines frequently induces a characteristic dehalogenation pathway. The loss of the halogen atom (as HCl) is facilitated by the formation of a lower-lying triplet state during interaction with the collision gas[3]. This yields a highly stable product ion at m/z 119.0246 .

-

Pathway B: Pyridone-Driven CO Loss (-CO, 27.9949 Da) Originating specifically from the 4-pyridone tautomer, the ejection of carbon monoxide results in a ring-contracted fragment at m/z 127.0063 .

-

Pathway C: Nitrile Cleavage (-HCN, 27.0109 Da) The 3-cyano group is highly susceptible to charge-directed cleavage, expelling neutral hydrogen cyanide to form a fragment at m/z 127.9903 . High-resolution mass spectrometry (HRMS) is mandatory here to resolve the closely eluting -CO and -HCN fragments (Δm = 0.016 Da).

Quantitative Data Synthesis

The following tables summarize the exact masses required for high-resolution targeted acquisition.

Table 1: Exact Mass and Isotopic Signatures

| Ionization Mode | Species | Isotope | Formula | Exact Mass (Da) | Relative Abundance |

| ESI (+) | [M+H]⁺ | ³⁵Cl | C₆H₄³⁵ClN₂O⁺ | 155.0012 | 100% (Base) |

| ESI (+) | [M+H]⁺ | ³⁷Cl | C₆H₄³⁷ClN₂O⁺ | 156.9983 | ~32% |

| ESI (-) | [M-H]⁻ | ³⁵Cl | C₆H₂³⁵ClN₂O⁻ | 152.9856 | 100% (Base) |

| ESI (-) | [M-H]⁻ | ³⁷Cl | C₆H₂³⁷ClN₂O⁻ | 154.9826 | ~32% |

Table 2: High-Resolution CID Fragmentation Table (ESI+)

| Precursor (m/z) | Neutral Loss | Loss Mass (Da) | Product Ion (m/z) | Fragment Formula | Diagnostic Value |

| 155.0012 | HCl | 35.9766 | 119.0246 | C₆H₃N₂O⁺ | Confirms presence of Cl at C2. |

| 155.0012 | CO | 27.9949 | 127.0063 | C₅H₄ClN₂⁺ | Confirms 4-hydroxy/pyridone core. |

| 155.0012 | HCN | 27.0109 | 127.9903 | C₅H₃ClNO⁺ | Confirms the 3-cyano functional group. |

Visualizations

Figure 1: End-to-end LC-MS/MS analytical workflow for 2-Chloro-4-hydroxynicotinonitrile.

Figure 2: Proposed Collision-Induced Dissociation (CID) pathways in positive ESI mode.

References

- Title: Tautomeric Equilibria Studies by Mass Spectrometry Source: IDOSI / ResearchGate URL

- Source: KU Leuven / Elsevier Science B.V.

- Title: Emerging Heterocyclic Nitrogenous Disinfection Byproducts: Occurrence, Precursors, and Mechanisms of Halogenated Pyridines Source: ResearchGate URL

Sources

Infrared Spectroscopy of 2-Chloro-4-hydroxynicotinonitrile: Structural Dynamics, Tautomerism, and Experimental Characterization

Executive Summary

2-Chloro-4-hydroxynicotinonitrile (CAS: 869802-74-4) is a highly functionalized, electron-deficient pyridine derivative that serves as a critical intermediate in modern pharmaceutical synthesis. It is most notably utilized in the preparation of 4-alkoxy-substituted thieno[2,3-b]pyridines, which are potent alkaline phosphatase (ALPase) enhancers developed as bone anabolic agents for osteoporosis treatment . Accurate structural characterization of this intermediate is paramount for ensuring downstream synthetic fidelity. Infrared (IR) spectroscopy provides a rapid, non-destructive method to verify its functional groups and, crucially, to determine its tautomeric state in the solid phase.

This whitepaper provides an in-depth mechanistic analysis of the IR spectroscopy of 2-chloro-4-hydroxynicotinonitrile, detailing the causality behind its vibrational modes, the impact of tautomerism, and a self-validating experimental workflow for Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) characterization.

Structural Dynamics: The Hydroxypyridine ⇌ Pyridone Tautomerism

The interpretation of the IR spectrum of 2-chloro-4-hydroxynicotinonitrile requires a fundamental understanding of heterocyclic tautomerism. Like many 4-hydroxypyridines, this molecule exists in a dynamic equilibrium with its 4-pyridone (4-oxo-1,4-dihydropyridine) tautomer .

While the 4-hydroxypyridine form may be observed in the gas phase or in highly dilute, non-polar solutions, the 4-pyridone tautomer strongly predominates in the solid state . This shift in equilibrium is driven by the formation of robust intermolecular hydrogen-bonding networks and the stabilization of the highly polar pyridone lattice. Consequently, when performing standard solid-state IR spectroscopy (such as ATR-FTIR or KBr pellet analysis), the spectrum will reflect the 4-pyridone structure: 2-chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile.

Caption: Logical mapping of tautomeric states to primary IR vibrational modes.

Mechanistic Assignment of Vibrational Modes

Based on established spectrometric identification principles , the solid-state IR spectrum of 2-chloro-4-hydroxynicotinonitrile is characterized by several distinct vibrational modes dictated by the 4-pyridone scaffold:

-

The Nitrile Group ( νC≡N ): The cyano group at the 3-position is highly conjugated with the electron-deficient pyridine/pyridone ring. This extended conjugation slightly lowers the force constant of the triple bond compared to aliphatic nitriles, resulting in a sharp, strong stretching band typically observed around 2220 cm⁻¹ .

-

The Carbonyl/Lactam Region ( νC=O ): Because the solid state exists as the pyridone tautomer, the expected free -OH stretch is absent. Instead, a prominent, highly intense absorption band appears in the 1640–1660 cm⁻¹ range. This is the hallmark of a conjugated, extensively hydrogen-bonded lactam carbonyl group.

-

The N-H Stretching Region ( νN−H ): The proton transferred to the ring nitrogen during tautomerization participates in strong intermolecular hydrogen bonding with adjacent carbonyl oxygens. This results in a highly broadened N-H stretching band spanning from 3100 to 3300 cm⁻¹ .

-

Pyridine Ring Vibrations ( νC=C and νC=N ): The skeletal in-plane stretching vibrations of the heterocyclic ring manifest as a series of sharp, medium-to-strong bands in the 1550–1600 cm⁻¹ region.

-

Carbon-Chlorine Stretch ( νC−Cl ): The heavy chlorine atom attached to the sp2 hybridized carbon at position 2 produces a distinct stretching vibration in the fingerprint region, typically appearing as a strong band between 700 and 750 cm⁻¹ .

Quantitative Spectral Data

The following table summarizes the causal relationship between the functional groups of the solid-state 4-pyridone tautomer and their corresponding quantitative IR absorption frequencies.

| Functional Group / Vibrational Mode | Tautomeric Origin | Expected Frequency Range (cm⁻¹) | Intensity & Peak Shape |

| N-H Stretch ( νN−H ) | 4-Pyridone (H-bonded) | 3100 – 3300 | Broad, Medium-Strong |

| Nitrile Stretch ( νC≡N ) | Both Tautomers | 2210 – 2230 | Sharp, Strong |

| Carbonyl Stretch ( νC=O ) | 4-Pyridone | 1640 – 1660 | Sharp, Very Strong |

| Ring Stretch ( νC=C / νC=N ) | Both Tautomers | 1550 – 1600 | Sharp, Medium |

| C-Cl Stretch ( νC−Cl ) | Both Tautomers | 700 – 750 | Sharp, Strong |

Experimental Workflow for ATR-FTIR Characterization

To ensure high-fidelity, reproducible spectral data, Attenuated Total Reflectance (ATR) FTIR is the recommended methodology. The following self-validating protocol explains the causality behind each experimental step to guarantee trustworthy results.

Step-by-Step Methodology

-

Sample Preparation (Desiccation): Store the 2-chloro-4-hydroxynicotinonitrile sample in a vacuum desiccator over anhydrous calcium sulfate prior to analysis. Causality: Atmospheric moisture absorbs strongly in the 3300 cm⁻¹ region. Removing water prevents the broad O-H stretch of H2O from masking the critical N-H stretch of the pyridone tautomer.

-

Background Acquisition: Clean the diamond ATR crystal with volatile spectroscopic-grade solvent (e.g., isopropanol) and allow it to evaporate. Acquire a background scan (32 scans, 4 cm⁻¹ resolution). Causality: The background scan models the ambient atmospheric CO2 and water vapor in the optical path, allowing the software to subtract these environmental artifacts from the final sample spectrum.

-

Sample Application: Place 2–5 mg of the solid powder directly onto the ATR crystal. Lower the pressure anvil until the clutch clicks, applying uniform, standardized pressure. Causality: In ATR-FTIR, the evanescent wave penetrates only a few micrometers into the sample. Intimate, uniform contact between the crystal and the sample is mandatory to achieve an optimal signal-to-noise ratio and prevent variable peak intensities.

-

Spectral Acquisition: Scan the sample from 4000 to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.

-

Data Processing: Apply an ATR correction algorithm to the raw data. Causality: The penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers). ATR correction normalizes the peak intensities, allowing the spectrum to be directly compared to legacy transmission (KBr pellet) reference libraries.

Caption: Experimental workflow for ATR-FTIR spectral acquisition.

Synthetic Utility and Reaction Pathway

The rigorous IR characterization of 2-chloro-4-hydroxynicotinonitrile is a prerequisite for its use in complex drug development pathways. According to Shinozuka et al. , this molecule acts as a critical intermediate in the synthesis of 4-alkoxy-substituted thieno[2,3-b]pyridines.

In the documented synthetic workflow, 2-chloro-4-hydroxynicotinonitrile undergoes a Mitsunobu reaction with various aliphatic alcohols (utilizing triphenylphosphine and DIAD) to yield 4-alkoxy-2-chloro-3-cyanopyridines. The successful conversion is easily monitored via IR spectroscopy by the disappearance of the broad N-H/C=O pyridone bands and the emergence of strong C-O-C ether stretches (~1200 cm⁻¹). These intermediates are subsequently reacted with 2-(acetylthio)acetamide under basic conditions, triggering a cascade nucleophilic aromatic substitution and cyclization to yield the final thieno[2,3-b]pyridine scaffolds, which exhibit potent in vivo efficacy in improving bone mineral density.

References

-

Shinozuka, T., Saito, K., & Naito, S. (2014). An Efficient Method for the Preparation of 4-Alkoxy-substituted Thieno[2,3-b]pyridines. Heterocycles, 89(6), 1491. URL:[Link]

-

Stanovnik, B., Tišler, M., Katritzky, A. R., & Denisko, O. V. (2006). The Tautomerism of Heterocycles: Substituent Tautomerism of Six-Membered Ring Heterocycles. Advances in Heterocyclic Chemistry, 91, 1-134. URL:[Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. URL:[Link]

solubility and stability of 2-Chloro-4-hydroxynicotinonitrile

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-4-hydroxynicotinonitrile

Abstract

2-Chloro-4-hydroxynicotinonitrile is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. Its utility as a versatile chemical intermediate necessitates a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive analysis of the . In the absence of extensive public data, this document synthesizes information from structurally related compounds and established chemical principles to offer predictive insights and robust experimental protocols. We delve into the compound's solubility profile in various organic solvents, explore its stability under different environmental conditions (pH, temperature, and light), and outline potential degradation pathways. Furthermore, this guide details validated analytical methodologies, including High-Performance Liquid Chromatography (HPLC), for accurate quantification in solubility and stability studies. The inclusion of step-by-step protocols and workflow diagrams is intended to empower researchers to conduct self-validating experiments, ensuring data integrity and accelerating research timelines.

Introduction and Physicochemical Profile

2-Chloro-4-hydroxynicotinonitrile, also known as 2-chloro-4-hydroxypyridine-3-carbonitrile, is a bifunctional molecule featuring a chlorinated pyridine ring, a hydroxyl group, and a nitrile moiety. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. A comprehensive understanding of its solubility is critical for reaction setup and solvent screening, while knowledge of its stability is paramount for ensuring the integrity of the molecule during synthesis, purification, and storage.

This guide serves as a foundational resource for scientists, providing both theoretical understanding and practical, actionable protocols for working with this compound.

Table 1: Physicochemical Properties of 2-Chloro-4-hydroxynicotinonitrile

| Property | Value | Source |

| Chemical Name | 2-Chloro-4-hydroxynicotinonitrile | - |

| Synonym(s) | 2-chloro-4-hydroxypyridine-3-carbonitrile | - |

| CAS Number | 869802-74-4 | [1] |

| Molecular Formula | C₆H₃ClN₂O | [1] |

| Molecular Weight | 154.55 g/mol | [1] |

| Physical Form | Solid | [2] |

| Recommended Storage | 2-8°C, in a dry, well-ventilated place | [2][3] |

Safety and Handling Precautions

While specific toxicity data for 2-Chloro-4-hydroxynicotinonitrile is limited, data from structurally similar compounds, such as chloroacetonitrile and other chlorinated benzonitriles, suggest that it should be handled with care.[4][5]

-

Exposure Routes: Potential for harm through inhalation, ingestion, and skin contact.[4][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, splash goggles, and chemical-resistant gloves.[4]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark environment to prevent degradation.[2][3][6]

Solubility Profile

The solubility of a compound is a critical parameter for its application in synthesis, formulation, and biological assays. The principle of "like dissolves like" is a useful guide; polarity plays a significant role in determining miscibility and solubility.

Predicted Solubility in Common Laboratory Solvents

Direct experimental solubility data for 2-Chloro-4-hydroxynicotinonitrile is not widely available. However, by analyzing a structurally analogous compound, 4-Amino-2-chloronicotinonitrile, we can provide high-quality predicted solubility values to guide solvent selection.[7] These predictions, based on advanced computational models, offer a reliable starting point for experimental work.

Table 2: Predicted Solubility of 2-Chloro-4-hydroxynicotinonitrile in Various Solvents (Data adapted from predictions for the structurally similar 4-Amino-2-chloronicotinonitrile)[7]

| Solvent | Solvent Type | Predicted Solubility (mg/mL) | Qualitative Solubility |

| Water | Polar Protic | ~0.05 | Slightly Soluble |

| Methanol | Polar Protic | ~0.3 | Soluble |

| Ethanol | Polar Protic | ~0.25 | Soluble |

| Acetonitrile | Polar Aprotic | ~0.2 | Soluble |

| Acetone | Polar Aprotic | ~0.5 | Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | ~0.6 | Freely Soluble |

| Dichloromethane (DCM) | Nonpolar | ~0.8 | Freely Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | ~5.0 | Freely Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~10.0 | Very Soluble |

Note: These are predicted values and should be confirmed experimentally.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain precise solubility data, the gravimetric shake-flask method is the gold standard.[7] It measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Methodology:

-

Preparation: Add an excess amount of 2-Chloro-4-hydroxynicotinonitrile to several vials, ensuring that a solid phase will remain after equilibration.

-

Solvent Addition: Add a precise, known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a constant-temperature shaker bath (e.g., 25°C). Agitate the vials at a constant speed for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection: Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

-

Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter (PTFE or other chemically compatible material) to remove all undissolved solids.

-

Quantification: Accurately dilute the filtered solution with an appropriate solvent and quantify the concentration of 2-Chloro-4-hydroxynicotinonitrile using a validated analytical method, such as HPLC-UV (see Section 4).

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile and Degradation Pathways

The stability of 2-Chloro-4-hydroxynicotinonitrile is influenced by pH, temperature, and light.[8] Understanding these factors is crucial for preventing degradation and ensuring the compound's purity.

pH-Dependent Stability and Hydrolysis

The presence of a chloro substituent on the pyridine ring and a nitrile group suggests a susceptibility to hydrolysis, particularly under non-neutral pH conditions.

-

Mechanism: The hydrolysis of similar α-chloro-substituted pyridones proceeds via nucleophilic attack.[9][10] The rate of this reaction is enhanced by the zwitterionic character of the pyridone ring, which increases the electrophilicity of the carbon bearing the chlorine atom.[9] 2-Chloro-4-hydroxynicotinonitrile can exist in tautomeric forms, and its stability will likely be pH-dependent.[11][12]

-

Acidic Conditions: Under strong acidic conditions, acid-catalyzed hydrolysis of the nitrile group to an amide and subsequently to a carboxylic acid is a potential degradation pathway.

-

Alkaline Conditions: In basic media, the hydroxyl group will be deprotonated, which may increase the electron density of the ring and potentially affect the rate of nucleophilic substitution of the chlorine. Base-catalyzed hydrolysis of the nitrile is also possible.[13] Hydrolysis of the chloro group to a hydroxyl group is another plausible degradation route.

Thermal Stability

While stable under recommended storage conditions, exposure to high temperatures can induce thermal degradation. Studies on related compounds like 2-chlorobenzylidenemalononitrile (CS agent) show that decomposition begins at significantly elevated temperatures (450°C - 550°C).[14] For standard laboratory applications, thermal degradation is unlikely to be a concern unless the compound is subjected to high-temperature reactions like pyrolysis.[15][16][17]

Photostability

Aromatic and heteroaromatic compounds are often susceptible to photodegradation upon exposure to light, particularly in the UV spectrum.[18] This process can lead to the formation of various degradation products.[19][20]

-

Recommendation: To ensure the integrity of the compound, especially in solution, it is imperative to protect it from light. Use amber vials or wrap containers in aluminum foil and store them in the dark.[8]

Caption: Potential Degradation Pathways for 2-Chloro-4-hydroxynicotinonitrile.

Analytical Methodologies for Quantification

Accurate quantification is the cornerstone of any solubility or stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile and widely used technique well-suited for analyzing 2-Chloro-4-hydroxynicotinonitrile due to the presence of a UV-absorbing chromophore.[21]

Recommended HPLC-UV Method

A reversed-phase HPLC method is a logical starting point for analysis.

Table 3: Starting Parameters for HPLC Method Development

| Parameter | Recommended Condition | Rationale / Notes |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for pyridine compounds. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |

| Gradient | 5% to 95% B over 10 minutes | A standard gradient to elute the compound and any impurities. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 30°C | Provides reproducible retention times. |

| Detection Wavelength | ~270-280 nm (scan for λₘₐₓ) | The pyridine ring system should have strong UV absorbance in this range. |

| Injection Volume | 1-5 µL | Adjust based on concentration and sensitivity. |

Protocol for a Forced Degradation Study

A forced degradation study is essential for developing a stability-indicating analytical method. This involves subjecting the compound to harsh conditions to intentionally produce degradants.

Methodology:

-

Prepare Solutions: Prepare solutions of 2-Chloro-4-hydroxynicotinonitrile (e.g., at 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

-

Apply Stress Conditions:

-

Acid Hydrolysis: Add 1N HCl and heat at 60°C for 2-8 hours.

-

Base Hydrolysis: Add 1N NaOH and keep at room temperature for 1-4 hours.

-